Acide adipique

Vue d'ensemble

Description

Synthesis Analysis

Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae represents a breakthrough in the field, reducing environmental damage and eliminating the need for fossil fuels. This method involves the enzymatic hydrogenation of muconic acid to adipic acid, showcasing the potential for renewable feedstock applications (Raj et al., 2018). Similarly, metabolic engineering strategies have expanded microbial substrates beyond traditional sources, utilizing lignin monomers and hemicellulose components for adipic acid production (Kruyer & Peralta-Yahya, 2017).

Molecular Structure Analysis

The molecular structure of adipic acid plays a crucial role in its chemical properties and applications. Although detailed structural analysis specific to adipic acid's molecular geometry was not found in the searched papers, the focus has primarily been on its synthesis and applications. Understanding its molecular structure is essential for exploring its reactivity and developing efficient production methods.

Chemical Reactions and Properties

Adipic acid's chemical properties, such as its reactivity in biocatalytic and synthetic processes, have been extensively studied. The one-pot synthesis of adipic acid from guaiacol using genetically engineered Escherichia coli demonstrates the compound's versatility and potential for green chemistry applications (Suitor, Varzandeh, & Wallace, 2020). This method highlights adipic acid's chemical reactivity and suitability for sustainable manufacturing processes.

Applications De Recherche Scientifique

Fabrication du nylon

L'acide adipique est un intermédiaire industriel clé d'acide dicarboxylique utilisé dans la fabrication du nylon . Il est utilisé comme comonomère avec l'hexaméthylènediamine pour produire du nylon 6-6 . Ceci représente environ 75 % de sa consommation totale .

Production d'autres polymères

Outre le nylon, l'this compound est également utilisé pour fabriquer d'autres polymères tels que les polyuréthanes . Il peut servir de matière première pour les polyuréthanes qui peuvent être utilisés pour la production de chlorure de polyvinyle (PVC) et de butyral de polyvinyle (PVB) .

Production de plastifiant

L'this compound est essentiel dans la production de plastifiants, qui sont des additifs critiques qui confèrent flexibilité et durabilité à divers produits plastiques . Il sert de précurseur à l'adipate de dioctyle (DOA), un plastifiant courant qui a un usage étendu dans des industries telles que la construction, l'automobile et le textile .

Biosynthèse par des microbes modifiés

La bioproduction d'this compound à partir de ressources renouvelables via des micro-organismes modifiés est considérée comme une méthode verte et potentielle pour remplacer la conversion chimique . La recherche se poursuit sur plusieurs voies artificielles pour la biosynthèse de l'this compound, en particulier la voie de dégradation inverse .

Synthèse durable à partir de dérivés de la biomasse

Il y a un intérêt croissant pour la préparation durable de l'this compound à partir de molécules de plateforme à base de biomasse, notamment le 5-hydroxyméthylfurfural, le glucose, la γ-valérolactone et les composés phénoliques, par biocatalyse, chimiocatalyse et la combinaison des deux .

Applications environnementales

L'this compound est utilisé dans la production de polybutylène adipate téréphtalate (PBAT) biodégradable, un matériau alternatif considéré comme l'un des succédanés les plus importants pour résoudre le problème de la « pollution blanche » .

Mécanisme D'action

Target of Action

Adipamic acid, also known as aminocaproic acid, primarily targets plasminogen, a protein involved in the breakdown of blood clots . The compound’s interaction with plasminogen plays a crucial role in controlling fibrinolysis, the process that prevents blood clots from growing and becoming problematic .

Mode of Action

Adipamic acid acts as an antifibrinolytic agent by inhibiting plasminogen activators, which have fibrinolytic properties . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action reduces fibrinolysis, thereby reducing the amount of bleeding post-surgery .

Biochemical Pathways

Adipamic acid affects the biochemical pathway related to the conversion of L-lysine to produce adipic acid . Adipic acid is a key intermediate in this metabolic pathway, known as the α-aminoadipate pathway . This pathway is similar to the citric acid cycle, involving several steps that convert acetyl-CoA and α-ketoglutarate into homocitrate, then into homoaconitate, homoisocitrate, α-ketoadipate, and finally α-aminoadipate .

Pharmacokinetics

The pharmacokinetics of adipamic acid, like other drugs, involves absorption, distribution, metabolism, and excretion (ADME). These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics . .

Result of Action

The primary result of adipamic acid’s action is the reduction of postoperative bleeding . By inhibiting fibrinolysis, adipamic acid helps to control bleeding during and after surgical procedures. In the context of electrically conductive adhesive (ECA) performance, adipamic acid has been found to enhance the electrical conductivity and mechanical properties of dicyandiamide-cured ECA .

Action Environment

The action, efficacy, and stability of adipamic acid can be influenced by various environmental factors. For instance, the production of adipic acid is known to emit nitrous oxide, a potent greenhouse gas . Efforts are being made to develop cleaner methods to produce adipic acid, such as the use of nitrous oxide emission control technology . The action of adipamic acid can also be influenced by the presence of other substances. For example, in the production of electrically conductive adhesives, adipic acid interacts with silver flakes and dicyandiamide to improve the overall performance of the adhesive .

Propriétés

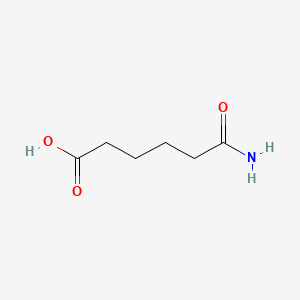

IUPAC Name |

6-amino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIZJQMZRULFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955025 | |

| Record name | 6-Hydroxy-6-iminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

334-25-8 | |

| Record name | 6-Amino-6-oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-iminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-carbamoylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is adipamic acid synthesized?

A1: Adipamic acid can be produced through the hydrolysis of adiponitrile (ADN) in near-critical water. [] This process yields various byproducts, including 5-cyanovaleramide, adipamide, 5-cyanovaleric acid, and adipic acid, with the reaction conditions significantly influencing the yield of each compound. []

Q2: What is the role of dihydropyrimidinase in relation to adipamic acid?

A2: Research suggests that dihydropyrimidinase, an enzyme involved in pyrimidine metabolism, can hydrolyze cyclic imides of different ring sizes. A study demonstrated that adipimide, a seven-membered cyclic imide, acts as a good substrate for this enzyme, yielding adipamic acid upon hydrolysis. []

Q3: Are there any applications of adipamic acid in polymer chemistry?

A3: Yes, adipamic acid serves as a monomer in the synthesis of nylon 2/6/6, a copolymer also incorporating 6-glycylaminohexanoic acid. [] This nylon variant, synthesized via interfacial polymerization, exhibits promising biodegradability properties. []

Q4: What factors influence the yield of adipamic acid during adiponitrile hydrolysis?

A4: The yield of adipamic acid during the hydrolysis of adiponitrile is significantly impacted by the concentration of ADN and the reaction temperature. [] Additionally, the presence and type of additives can also affect the yield of adipamic acid and other byproducts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

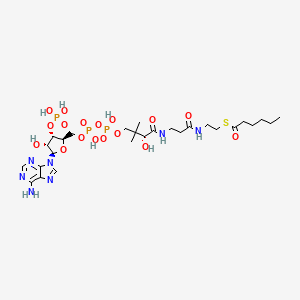

![2-[4-Ethyl-2,3-dihydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-3-(5-methoxy-6-methyloxan-2-yl)oxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-5-methoxy-5-methyloxan-2-yl]-2-hydroxyacetic acid](/img/structure/B1215065.png)

![7-Hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione](/img/structure/B1215067.png)

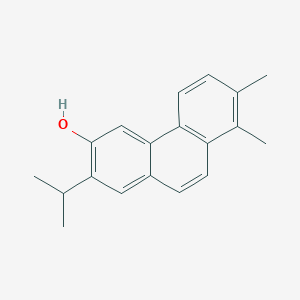

![N-butyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-pyridinecarboxamide](/img/structure/B1215076.png)

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)